
4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a useful research compound. Its molecular formula is C14H11Cl3N4O6S and its molecular weight is 469.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a semicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a nitro group and a methoxy group on one phenyl ring, while the other ring is substituted with a sulfonyl group attached to a trichlorophenyl moiety. These functional groups are crucial for the biological activity exhibited by the compound.
Anticonvulsant Activity
Research indicates that semicarbazones can exhibit anticonvulsant properties. A study evaluating various substituted semicarbazones found that those with an aryl group near the semicarbazone moiety showed significant anticonvulsant activity when tested in animal models. The presence of nitro and methoxy substituents may enhance the efficacy of this compound in modulating neuronal excitability .
Antitumor Activity
Antitumor properties have also been investigated in related compounds. A dose-dependent antitumor activity was observed in several derivatives of semicarbazones, suggesting that structural modifications can lead to enhanced anticancer effects. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation in cancer cell lines .
The mechanisms through which this compound exerts its biological effects are likely multifactorial:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways critical for tumor growth.
- Modulation of Neurotransmitter Systems : The presence of nitro and methoxy groups may influence neurotransmitter receptors, thereby affecting neuronal signaling pathways associated with seizure activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant seizure protection | |
| Antitumor | Dose-dependent tumor inhibition | |
| Neurotoxicity | Low neurotoxicity at certain doses |
Case Study: Anticonvulsant Screening
In a controlled study involving various semicarbazones, including derivatives similar to our compound, it was found that certain modifications led to improved anticonvulsant efficacy without significant neurotoxicity. For instance, compounds were administered intraperitoneally at varying doses (30 mg/kg to 300 mg/kg), with notable protective effects against induced seizures observed at lower doses .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing sulfonamide fragments have shown promising results in inhibiting the growth of colon, breast, and cervical cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making such compounds valuable in cancer therapy research .
Case Study:
A study on a related sulfonamide derivative demonstrated its efficacy against human cancer cell lines, leading to the development of new molecular hybrids designed to enhance anticancer activity. These compounds were synthesized and evaluated for their cytotoxic properties using quantitative structure-activity relationship (QSAR) models .
Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes relevant to diseases such as diabetes and Alzheimer's disease. Research has focused on synthesizing sulfonamide derivatives that exhibit inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. Such inhibitors can be crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Data Table: Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 12 | |
| Compound B | Acetylcholinesterase | 15 |
Synthesis of Novel Derivatives
The synthesis of derivatives based on the core structure of 4-(2-Nitro-4-methoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide has been explored extensively. Researchers are investigating modifications to enhance solubility and bioavailability while maintaining or improving biological activity .
Case Study:
A recent investigation into the synthesis of new sulfonamide derivatives involved modifying the semicarbazide framework to create compounds with improved therapeutic profiles. The resulting molecules were screened for their potential as enzyme inhibitors .
特性
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N4O6S/c1-27-7-2-3-11(12(4-7)21(23)24)18-14(22)19-20-28(25,26)13-6-9(16)8(15)5-10(13)17/h2-6,20H,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMRPVDCPYJLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













